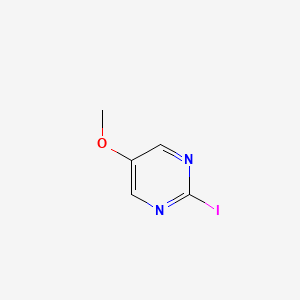

2-Iodo-5-methoxypyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Iodo-5-metoxipirimidina es un compuesto orgánico heterocíclico con la fórmula molecular C5H5IN2O. Es un derivado de la pirimidina, caracterizado por la presencia de un átomo de yodo en la segunda posición y un grupo metoxi en la quinta posición del anillo de pirimidina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-Iodo-5-metoxipirimidina típicamente implica la yodación de 5-metoxipirimidina. Un método común incluye la reacción de 5-metoxipirimidina con yodo y un agente oxidante adecuado, como el peróxido de hidrógeno o el hipoclorito de sodio, en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente orgánico como acetonitrilo o diclorometano a temperatura ambiente o a temperaturas ligeramente elevadas.

Métodos de producción industrial: La producción industrial de 2-Iodo-5-metoxipirimidina puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, utilizando a menudo reactores de flujo continuo y sistemas automatizados para garantizar la calidad y la eficiencia consistentes.

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Iodo-5-metoxipirimidina experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Oxidación y reducción: El grupo metoxi puede oxidarse para formar aldehídos o ácidos correspondientes, mientras que las reacciones de reducción pueden modificar el anillo de pirimidina.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento cruzado, como las reacciones de Suzuki o Heck, para formar moléculas más complejas.

Reactivos y condiciones comunes:

Reacciones de sustitución: Reactivos como la azida de sodio o el tiocianato de potasio en solventes polares.

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Productos principales:

- Pirimidinas sustituidas con varios grupos funcionales.

- Derivados oxidados como ácidos pirimidíncarboxílicos.

- Derivados reducidos como dihidropirimidinas.

Aplicaciones Científicas De Investigación

2-Iodo-5-metoxipirimidina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Biología: Se investiga su potencial como molécula bioactiva en varios ensayos biológicos.

Medicina: Se explora su potencial terapéutico, incluidas las actividades antivirales y anticancerígenas.

Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción de 2-Iodo-5-metoxipirimidina depende de su aplicación específica. En los sistemas biológicos, puede interactuar con ácidos nucleicos o proteínas, interrumpiendo los procesos celulares normales. El átomo de yodo puede facilitar la formación de intermedios reactivos, lo que lleva a la inhibición de las enzimas o la modificación del ADN. El grupo metoxi puede aumentar la lipofilia del compuesto, mejorando su capacidad para cruzar las membranas celulares y llegar a los objetivos intracelulares.

Compuestos similares:

5-Iodo-2-metoxipirimidina: Estructura similar, pero con los grupos yodo y metoxi intercambiados.

2-Iodo-4-metoxipirimidina: Otro isómero con el grupo metoxi en la cuarta posición.

2-Iodo-5-metilpirimidina: Compuesto similar con un grupo metilo en lugar de un grupo metoxi.

Singularidad: 2-Iodo-5-metoxipirimidina es única debido a la posición específica de los grupos yodo y metoxi, que puede influir significativamente en su reactividad y actividad biológica. La presencia de un átomo de yodo que atrae electrones y un grupo metoxi que dona electrones crea un entorno electrónico único, lo que la convierte en un compuesto valioso para diversas aplicaciones sintéticas y de investigación.

Comparación Con Compuestos Similares

5-Iodo-2-methoxypyrimidine: Similar structure but with the iodine and methoxy groups swapped.

2-Iodo-4-methoxypyrimidine: Another isomer with the methoxy group at the fourth position.

2-Iodo-5-methylpyrimidine: Similar compound with a methyl group instead of a methoxy group.

Uniqueness: 2-Iodo-5-methoxypyrimidine is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its reactivity and biological activity. The presence of both an electron-withdrawing iodine atom and an electron-donating methoxy group creates a unique electronic environment, making it a valuable compound for various synthetic and research applications.

Actividad Biológica

2-Iodo-5-methoxypyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, focusing on its interactions with nucleic acids and proteins, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by an iodine atom at the second position and a methoxy group at the fifth position of the pyrimidine ring. This configuration enhances its lipophilicity, allowing for better cellular membrane permeability and access to intracellular targets. The molecular formula for this compound is C5H6I1N3O, which contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The iodine atom facilitates the formation of reactive intermediates that can inhibit various enzymes, potentially affecting metabolic pathways.

- Nucleic Acid Interaction : The compound may modify DNA or RNA through interactions that alter their structure or function, thus impacting gene expression and protein synthesis .

- Cell Membrane Interaction : Enhanced lipophilicity allows the compound to interact effectively with cellular membranes, influencing membrane-bound proteins and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 62.5 µg/mL |

| E. faecalis | 78.12 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The observed IC50 values are as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These results indicate potential applications in cancer therapeutics, warranting further investigation into its mechanism of action against tumor cells .

Case Studies and Research Findings

- Antiviral Research : A study explored the antiviral properties of pyrimidine derivatives, including this compound. It was found to inhibit viral replication in cell cultures, suggesting potential applications in antiviral drug development .

- In Silico Studies : Computational analyses have indicated that this compound interacts favorably with specific protein targets involved in disease pathways, enhancing its profile as a lead compound for drug development .

- Catalytic Applications : Beyond biological activity, this compound has been investigated for its role in catalysis within synthetic chemistry, showcasing its versatility as a building block in the synthesis of more complex organic molecules.

Propiedades

Fórmula molecular |

C5H5IN2O |

|---|---|

Peso molecular |

236.01 g/mol |

Nombre IUPAC |

2-iodo-5-methoxypyrimidine |

InChI |

InChI=1S/C5H5IN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 |

Clave InChI |

XZNIEBQWRZQSSZ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CN=C(N=C1)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.